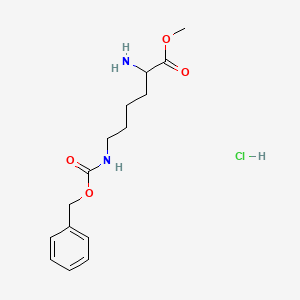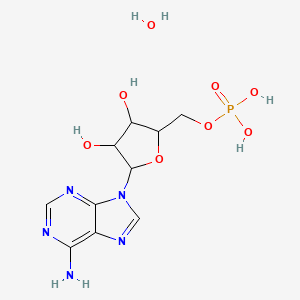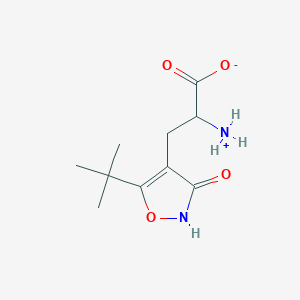
Z-Phe-ONp
Overview
Description
Z-L-phenylalanine 4-nitrophenyl ester, commonly referred to as Z-Phe-ONp, is an organic compound with the molecular formula C23H20N2O6 and a molecular weight of 420.41 g/mol . It is generally a white to light yellow crystalline or powdery solid . This compound is widely used in biochemical research, particularly in enzymology, due to its role as a substrate that can be hydrolyzed by specific enzymes .
Preparation Methods
The preparation of Z-L-phenylalanine 4-nitrophenyl ester typically involves a transesterification reaction between N-benzyloxycarbonyl-L-phenylalanine and p-nitrophenyl ester . This reaction is usually carried out in an organic solvent at a suitable temperature and reaction time . The process can be summarized as follows:
Reactants: N-benzyloxycarbonyl-L-phenylalanine and p-nitrophenyl ester.
Solvent: Organic solvent (e.g., dichloromethane).
Conditions: Suitable temperature (e.g., room temperature) and reaction time (e.g., several hours).
Chemical Reactions Analysis
Z-L-phenylalanine 4-nitrophenyl ester undergoes various chemical reactions, primarily hydrolysis, due to its ester functional group . The hydrolysis reaction can be catalyzed by enzymes such as carboxylase, leading to the formation of N-benzyloxycarbonyl-L-phenylalanine and p-nitrophenol . The reaction conditions typically involve:
Reagents: Enzymes (e.g., carboxylase).
Conditions: Aqueous medium, suitable pH (e.g., neutral to slightly basic).
Scientific Research Applications
Z-L-phenylalanine 4-nitrophenyl ester is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine . Some of its applications include:
Enzymology Research: It serves as a substrate for enzyme activity assays, allowing researchers to study enzyme kinetics and mechanisms.
Enzyme Inhibitor Screening: It is used in screening assays to identify potential enzyme inhibitors.
Biomedical Research: It is employed in various biochemical assays to investigate enzyme functions and interactions.
Mechanism of Action
The mechanism of action of Z-L-phenylalanine 4-nitrophenyl ester involves its recognition and hydrolysis by specific enzymes, such as carboxylase . The hydrolysis reaction leads to the cleavage of the ester bond, resulting in the formation of N-benzyloxycarbonyl-L-phenylalanine and p-nitrophenol . This process is essential for studying enzyme activity and inhibition .
Comparison with Similar Compounds
Z-L-phenylalanine 4-nitrophenyl ester is similar to other ester substrates used in enzymology research. Some comparable compounds include:
N-acetyl-L-phenylalanine p-nitrophenyl ester: Another ester substrate used in enzyme assays.
N-carbobenzyloxy-L-phenylalanine p-nitrophenyl ester: A related compound with similar applications in enzymology.
What sets Z-L-phenylalanine 4-nitrophenyl ester apart is its specific recognition and hydrolysis by certain enzymes, making it a valuable tool in biochemical research .
Properties
IUPAC Name |
(4-nitrophenyl) 3-phenyl-2-(phenylmethoxycarbonylamino)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O6/c26-22(31-20-13-11-19(12-14-20)25(28)29)21(15-17-7-3-1-4-8-17)24-23(27)30-16-18-9-5-2-6-10-18/h1-14,21H,15-16H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVENQUPLPBPLGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2578-86-1, 2578-84-9 | |
| Record name | N-[(Phenylmethoxy)carbonyl]phenylalanine 4-nitrophenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2578-86-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitrophenyl 3-phenyl-N-((phenylmethoxy)carbonyl)-L-alaninate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002578849 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC118440 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118440 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-nitrophenyl 3-phenyl-N-[(phenylmethoxy)carbonyl]-L-alaninate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.127 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



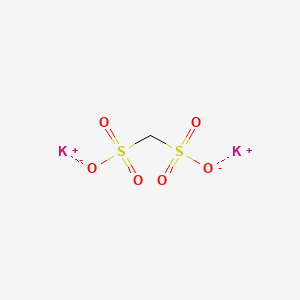
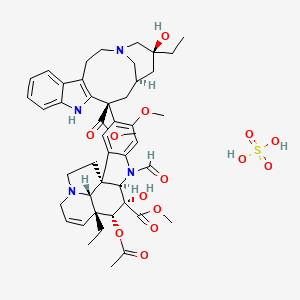
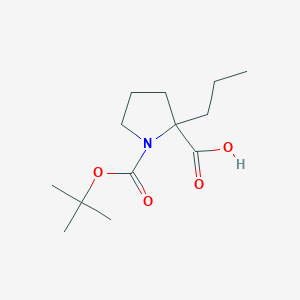
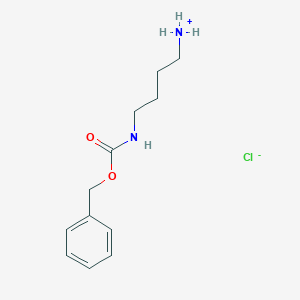

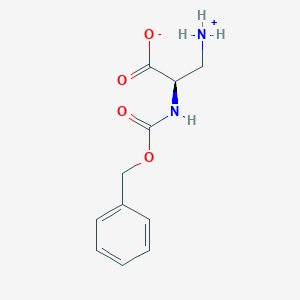
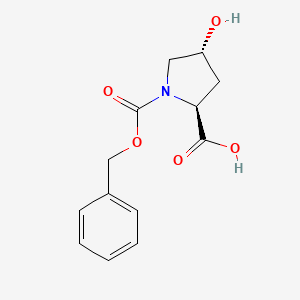
![[(2S)-1-methoxy-6-[(2-methylpropan-2-yl)oxycarbonylamino]-1-oxohexan-2-yl]azanium;chloride](/img/structure/B7803101.png)

